MFCD26663593
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Overview
Description
6-Fluoro-2-oxo-1H-quinoline-4-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a carbonyl group at the 2nd position, and an aldehyde group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD26663593 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroquinoline.
Oxidation: The 6-fluoroquinoline is then oxidized to introduce the carbonyl group at the 2nd position.
Formylation: Finally, the aldehyde group is introduced at the 4th position through a formylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 6-Fluoro-2-oxo-1H-quinoline-4-carboxylic acid.
Reduction: 6-Fluoro-2-oxo-1H-quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-oxo-1H-quinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of MFCD26663593 involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with DNA, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the carbonyl and aldehyde groups.
2-Oxo-1H-quinoline-4-carbaldehyde: Lacks the fluorine atom.
6-Fluoro-2-oxo-1H-quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness: 6-Fluoro-2-oxo-1H-quinoline-4-carbaldehyde is unique due to the combination of the fluorine atom, carbonyl group, and aldehyde group within the quinoline ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-1-2-9-8(4-7)6(5-13)3-10(14)12-9/h1-5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFTIBCSVHMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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